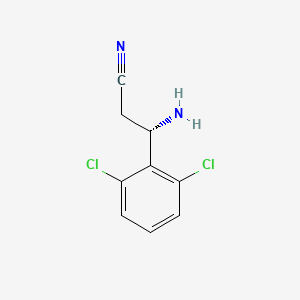

(3S)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile

CAS No.:

Cat. No.: VC17483813

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8Cl2N2 |

|---|---|

| Molecular Weight | 215.08 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2,6-dichlorophenyl)propanenitrile |

| Standard InChI | InChI=1S/C9H8Cl2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |

| Standard InChI Key | ZDLSWOGDASYWEH-QMMMGPOBSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)[C@H](CC#N)N)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(CC#N)N)Cl |

Introduction

(3S)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile is a chiral organic compound that belongs to the class of nitriles. Its molecular structure features an amino group, a nitrile group, and a dichlorophenyl ring attached to a three-carbon backbone. The stereochemistry at the third carbon is specified as the (S)-enantiomer, making it optically active.

Synthesis

The synthesis of (3S)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile typically involves:

-

Starting Materials: A precursor containing the 2,6-dichlorophenyl moiety and a suitable nitrile source.

-

Chirality Induction: Use of chiral catalysts or reagents to ensure the (S)-stereochemistry.

-

Reaction Conditions: Reactions are carried out under controlled temperatures with solvents like ethanol or methanol.

Structural Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

-

NMR Spectroscopy: Proton () and Carbon () NMR provide details about the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

X-ray Crystallography: Determines the precise 3D arrangement of atoms, including stereochemistry.

Potential Applications

Based on its structure, (3S)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile may find applications in:

-

Pharmaceutical Research: As a building block for synthesizing drugs targeting central nervous system disorders or inflammatory pathways.

-

Materials Science: The nitrile group can serve as a precursor for polymer synthesis.

Safety and Handling

The compound should be handled with care due to potential toxicity associated with nitriles and chlorinated aromatic compounds:

-

Use gloves and protective eyewear.

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume